![molecular formula C19H14BrClN2O2S B4229824 3-allyl-6-bromo-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B4229824.png)
3-allyl-6-bromo-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone
Overview
Description
3-allyl-6-bromo-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been explored.
Mechanism of Action
The mechanism of action of 3-allyl-6-bromo-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone is not fully understood. However, it has been suggested that this compound may exert its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been suggested that this compound may induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
3-allyl-6-bromo-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone has been shown to exhibit antitumor activity in vitro against various cancer cell lines. It has also been shown to inhibit the growth of human glioma cells and induce apoptosis in these cells. Additionally, this compound has been shown to have potential as a therapeutic agent for Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-allyl-6-bromo-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone in lab experiments is its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.
Future Directions
There are several future directions for the study of 3-allyl-6-bromo-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone. One direction is to further investigate its mechanism of action and potential targets in cancer cells. Another direction is to explore its potential as a therapeutic agent for other diseases, such as Parkinson's disease. Additionally, further studies are needed to evaluate the toxicity and safety of this compound in vivo.
Scientific Research Applications
3-allyl-6-bromo-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone has been studied for its potential applications in scientific research. It has been shown to exhibit antitumor activity in vitro against various cancer cell lines, including lung, breast, and colon cancer cells. It has also been shown to inhibit the growth of human glioma cells and induce apoptosis in these cells. Additionally, this compound has been studied for its potential as a therapeutic agent for Alzheimer's disease.
properties
IUPAC Name |
6-bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-prop-2-enylquinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrClN2O2S/c1-2-9-23-18(25)15-10-13(20)5-8-16(15)22-19(23)26-11-17(24)12-3-6-14(21)7-4-12/h2-8,10H,1,9,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWUVEXQPHAGCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(C=CC(=C2)Br)N=C1SCC(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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